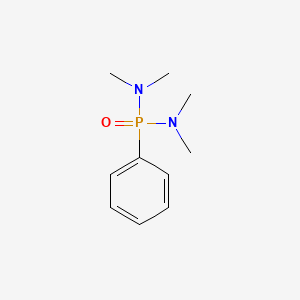

N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide

CAS No.: 3732-83-0

Cat. No.: VC16071404

Molecular Formula: C10H17N2OP

Molecular Weight: 212.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3732-83-0 |

|---|---|

| Molecular Formula | C10H17N2OP |

| Molecular Weight | 212.23 g/mol |

| IUPAC Name | N-[dimethylamino(phenyl)phosphoryl]-N-methylmethanamine |

| Standard InChI | InChI=1S/C10H17N2OP/c1-11(2)14(13,12(3)4)10-8-6-5-7-9-10/h5-9H,1-4H3 |

| Standard InChI Key | GCQWVBWWADBEDX-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)P(=O)(C1=CC=CC=C1)N(C)C |

Introduction

N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide is a complex organic compound featuring a phosphonic diamide group attached to a phenyl ring. Its molecular structure includes a phosphorus atom bonded to two nitrogen atoms (from the diamide groups) and one phenyl group, with methyl groups attached to the nitrogen atoms. This unique structure enhances its solubility and reactivity, making it valuable in synthetic chemistry and biological research.

Synthesis

The synthesis of N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide typically involves the reaction of phosphorus-containing precursors with amines. A common method includes the reaction of phosphorus trichloride with appropriate amines, often requiring careful control of temperature and solvent choice to optimize yield and purity. Common solvents used include tetrahydrofuran or dichloromethane, and bases like triethylamine may be used to neutralize hydrochloric acid generated during the reaction.

Applications

This compound is significant in various chemical and biological applications due to its reactivity and ability to form complexes with metal ions. It serves as a redox mediator in biochemical assays, facilitating electron transfer processes essential for cellular respiration and photosynthesis. Its interaction with biological systems, particularly in electron transport chains, makes it a candidate for further investigation in therapeutic contexts.

Biological Activity

N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide has been shown to interact with biological systems, particularly in studies involving electron transport chains. It acts as a redox mediator, facilitating electron transfer processes essential for cellular respiration and photosynthesis. Its ability to modulate redox states makes it a candidate for further investigation in therapeutic contexts.

Comparison with Similar Compounds

| Compound Name | Structure Type | Key Features |

|---|---|---|

| N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide | Phosphonic diamide | Strong electron donor; used in redox reactions |

| N,N,N',N'-Tetramethyl-P-phenylenediamine | Phenylenediamine | Electron donor; forms radical cations |

| N,N,N',N'-Tetraethyl-P-phenylphosphonic diamide | Phosphonic diamide | Different alkyl substitution; varied reactivity |

Safety and Handling

N,N,N',N'-Tetramethyl-P-phenylphosphonic diamide can cause skin inflammation characterized by itching, scaling, reddening, or blistering upon contact. Eye contact may result in redness, pain, or severe eye damage. Inhalation may cause irritation of the lungs and respiratory system. Overexposure may lead to serious illness or death .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume